3-Iodo-5-nitro-1H-indazole

Beschreibung

Chemical Identity and Classification

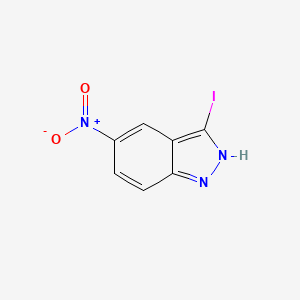

3-Iodo-5-nitro-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Its molecular formula is $$ \text{C}7\text{H}4\text{IN}3\text{O}2 $$, with a molecular weight of 289.03 g/mol. The compound features an iodine substituent at position 3 and a nitro group at position 5 (Figure 1). Its IUPAC name is This compound, and it is registered under CAS No. 70315-69-4.

Table 1: Key Molecular Properties

The compound’s planar structure and electron-withdrawing groups (iodine and nitro) enhance its reactivity in cross-coupling reactions and pharmaceutical applications.

Historical Context in Indazole Chemistry

Indazoles were first synthesized in the late 19th century via the Fischer indole synthesis, which involves condensing phenylhydrazines with carbonyl compounds. However, iodinated indazoles like this compound emerged more recently, driven by advancements in halogenation and nitration techniques. Early synthetic routes involved direct iodination of nitroindazoles using iodine and potassium hydroxide in dimethylformamide (DMF). For example, Bocchi’s method (modified in 2018) achieved high yields by iodinating 1H-indazole under mild conditions.

The compound’s synthesis was further refined through nitro-group-directed metalation, enabling selective functionalization at position 3. These developments positioned it as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and anticancer agents.

Importance in Heterocyclic Chemistry Research

This compound is pivotal in heterocyclic chemistry due to its dual functional groups, which facilitate diverse transformations:

- Cross-Coupling Reactions : The iodine atom enables Suzuki-Miyaura couplings with boronic acids, yielding biaryl indazoles for drug discovery. For instance, microwave-assisted palladium catalysis has been used to synthesize 3-vinylated indazoles efficiently.

- Nitro Group Reduction : Catalytic hydrogenation converts the nitro group to an amine, producing 5-amino-3-iodo-1H-indazole—a precursor for bioactive molecules.

- Tautomerism Studies : Its stability as the 1H-tautomer provides insights into aromaticity and electronic effects in indazole systems.

Table 2: Key Reactions and Applications

Positioning within Indazole Derivative Taxonomy

Within the indazole derivative family, this compound occupies a niche due to its substitution pattern. Compared to analogs like 3-iodo-6-methyl-5-nitro-1H-indazole or 3-bromo-5-nitro-1H-indazole, its iodine and nitro groups confer distinct electronic and steric properties.

Table 3: Comparison with Related Indazole Derivatives

The iodine atom’s polarizability and the nitro group’s electron-withdrawing nature make this compound a critical scaffold for developing kinase inhibitors (e.g., targeting Pim or Aurora kinases) and antimicrobial agents. Its unique substitution pattern also aids in crystallography studies, where heavy atoms improve diffraction resolution.

Eigenschaften

IUPAC Name |

3-iodo-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRCMYXPOXOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499679 | |

| Record name | 3-Iodo-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70315-69-4 | |

| Record name | 3-Iodo-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70315-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method Overview

A common approach to synthesize 3-iodo-5-nitro-1H-indazole starts from 5-nitro-1H-indazole, which undergoes electrophilic iodination at the 3-position. This reaction typically uses iodine in the presence of a base such as potassium carbonate or potassium hydroxide in a polar aprotic solvent like dimethylformamide (DMF).

Representative Procedure

- 5-nitro-1H-indazole (300 mg, 1.84 mmol) is dissolved in DMF.

- Potassium carbonate (2 equivalents) is added to the solution at room temperature.

- A solution of iodine (1.5 equivalents) in DMF is added dropwise over 1 hour.

- The reaction mixture is stirred at room temperature until completion.

- Workup involves aqueous extraction and purification to yield this compound as a solid.

Reaction Data

| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 5-nitro-1H-indazole | 1 | DMF | Room temp | ~1-2 hours | Not specified (typically high) |

| Iodine | 1.5 | DMF | Room temp | Dropwise addition over 1 h | |

| Potassium carbonate | 2 | DMF | Room temp |

Source: Experimental details adapted from palladium-catalyzed iodination studies and iodination protocols

Alternative Synthetic Routes via Indole Precursors

Nitrosation and Ring Closure Strategy

An indirect method involves starting from substituted indoles, which undergo nitrosation at the 3-position followed by ring closure to form the indazole core with the nitro substituent.

- Indoles are treated with sodium nitrite and acid under controlled temperature.

- The reaction proceeds through oxime intermediates and ring-opening/closure steps.

- Electron-deficient indoles (e.g., nitro-substituted) require elevated temperatures (~80 °C) for full conversion.

- This method allows access to 3-substituted indazoles including 3-iodo-5-nitro derivatives after subsequent iodination.

Key Observations

- Slow addition of indole to the nitrosating mixture reduces side reactions such as dimer formation.

- Electron-rich indoles react faster and at lower temperatures.

- Electron-poor indoles (like nitro-substituted) require higher temperatures and longer reaction times.

Source: Mechanistic and optimization study of indazole synthesis from indoles

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Direct iodination | 5-nitro-1H-indazole | I2, K2CO3, DMF | Room temp | ~1-2 h | Efficient, straightforward |

| Reduction to amino derivative | This compound | Fe, NH4Cl, EtOH/H2O | 80 °C | 0.5 h | High yield, used for further steps |

| Nitrosation and ring closure | Substituted indoles | NaNO2, HCl, controlled addition | 0-80 °C | Several h | Versatile, sensitive to substituents |

| Pd-catalyzed functionalization | 3-iodo-1H-indazole | Pd(PPh3)4, aryl boronic acids, bases | Reflux | 10-14 h | For derivative synthesis |

Research Findings and Considerations

- The direct iodination of 5-nitro-1H-indazole is the most direct and commonly used method to prepare this compound, offering good selectivity and yields under mild conditions.

- The nitrosation approach from indoles provides a broader synthetic route to various substituted indazoles but requires careful control of reaction conditions to avoid side products.

- Reduction of the nitro group to amino is a useful subsequent step for further functionalization.

- Palladium-catalyzed methods expand the scope of indazole derivatives but are more relevant for downstream modifications rather than initial preparation of the 3-iodo-5-nitro compound.

- Solubility and formulation data indicate that this compound can be prepared as stock solutions in DMSO and other solvents for biological applications, reflecting its stability and usability in research.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-5-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Reduction: Common reducing agents include tin(II) chloride and iron powder.

Oxidation: Potassium permanganate and hydrogen peroxide are frequently used oxidizing agents.

Major Products Formed:

Substitution: Formation of various substituted indazoles.

Reduction: Formation of 3-amino-5-nitro-1H-indazole.

Oxidation: Formation of oxidized indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Iodo-5-nitro-1H-indazole

The synthesis of this compound often involves the iodination of indazole derivatives. A common method includes using iodine and a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This process yields the desired compound with a high degree of purity and yield, making it suitable for further functionalization and application in research .

Biological Activities

2.1 Anticancer Activity

Recent studies have evaluated the anticancer properties of indazole derivatives, including this compound. Research indicates that this compound exhibits moderate activity against various cancer cell lines, such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action is believed to involve the disruption of cellular processes that lead to apoptosis in cancer cells .

2.2 Antimicrobial Properties

In addition to anticancer activity, compounds similar to this compound have shown promise as antimicrobial agents. Their effectiveness against bacterial strains suggests potential for development into new antibiotics or treatments for resistant infections .

Applications in Material Science

3.1 Organic Electronics

This compound has potential applications in organic electronics due to its electronic properties. The compound can be used as a building block for organic semiconductors, which are crucial for developing flexible electronic devices and photovoltaic cells .

3.2 Photovoltaic Materials

The incorporation of indazole derivatives into photovoltaic materials has been explored, with promising results indicating improved efficiency in light absorption and conversion . This positions this compound as a candidate for enhancing solar cell technology.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Iodo-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

5-Nitroindazole: Similar in structure but lacks the iodine atom.

3-Iodoindazole: Similar in structure but lacks the nitro group.

5-Iodo-1H-indazole: Similar in structure but lacks the nitro group at position 5.

Uniqueness: 3-Iodo-5-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-Iodo-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, cellular effects, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a fused indazole ring system, which includes a nitro group and an iodine substituent. The presence of these functional groups contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular targets.

Target Interactions

The compound primarily interacts with various enzymes, particularly those involved in cell signaling pathways. It has been shown to inhibit nitric oxide synthase, which plays a crucial role in several physiological processes. The binding of this compound to these targets can lead to alterations in enzyme activity, influencing cellular functions such as apoptosis and proliferation .

Biochemical Pathways

This compound is known to affect key biochemical pathways:

- Apoptosis Induction : It modulates the activity of Bcl2 family proteins and the p53/MDM2 pathway, promoting apoptosis in cancer cells .

- Cell Signaling : The compound influences various signaling pathways that are critical for cell survival and growth.

Antitumor Effects

Research indicates that this compound exhibits potent antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis through the aforementioned pathways. For instance, it has been shown to effectively target tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Antiparasitic Activity

Indazole derivatives, including this compound, have also been evaluated for their antiparasitic properties. A study highlighted its effectiveness against Leishmania species, showing comparable activity to established treatments like amphotericin B. This suggests potential applications in treating leishmaniasis and other parasitic infections .

Study on Antiprotozoal Activity

A significant study focused on the in vitro activity of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against Leishmania spp. The results indicated that certain derivatives exhibited strong cytotoxicity against both promastigote and amastigote stages, with electron microscopy revealing structural damage to the parasites . This underscores the potential of indazole derivatives as antileishmanial agents.

Synthesis and Yield Optimization

Research has demonstrated efficient synthesis methods for this compound derivatives using Suzuki-type cross-coupling reactions. These methods have yielded high percentages (up to 86%) of the desired product, facilitating further exploration of its biological applications .

Data Summary

Q & A

Q. What mechanistic insights guide the optimization of substitution reactions at the iodo site?

- Methodological Answer : Iodo substituents undergo Ullmann or Suzuki-Miyaura coupling. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. Ligand screening (e.g., XPhos for Pd-catalyzed reactions) improves catalytic efficiency. Solvent polarity (DMF vs. THF) and base selection (Cs₂CO₃ vs. K₃PO₄) critically influence yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.